molecular formula C21H21N2O6- B3112717 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid CAS No. 191739-36-3

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B3112717
CAS No.: 191739-36-3
M. Wt: 397.4 g/mol
InChI Key: WXQFHIXVEGWTFS-UHFFFAOYSA-M
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Description

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid is a complex organic compound with the molecular formula C21H22N2O6 . This compound is characterized by its piperazine ring, which is substituted with benzyloxycarbonyl groups at the 1 and 4 positions, and a carboxylic acid group at the 2 position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring with benzyloxycarbonyl groups followed by the introduction of the carboxylic acid group. One common method involves the reaction of piperazine with benzyl chloroformate in the presence of a base to form the benzyloxycarbonyl-protected piperazine. This intermediate is then reacted with a suitable carboxylating agent to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl groups can act as protecting groups, allowing selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(benzyloxycarbonyl)piperazine-2-carboxylic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical properties. The presence of both benzyloxycarbonyl and carboxylic acid groups allows for versatile reactivity and applications in various fields of research.

Properties

CAS No.

191739-36-3

Molecular Formula

C21H21N2O6-

Molecular Weight

397.4 g/mol

IUPAC Name

1,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylate

InChI

InChI=1S/C21H22N2O6/c24-19(25)18-13-22(20(26)28-14-16-7-3-1-4-8-16)11-12-23(18)21(27)29-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,25)/p-1

InChI Key

WXQFHIXVEGWTFS-UHFFFAOYSA-M

SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(C(CN1C(=O)OCC2=CC=CC=C2)C(=O)[O-])C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Piperazine-2-carboxylic acid dihydrochloride (10.0 g, 49.2 mmol) was dissolved in H2O (125 mL) and 1,4-dioxane (200 mL), and the solution was brought to pH 11 with 50% NaOH in H2O. Benzyl chloroformate (14 mL, 98 mmol) was added while maintaining the pH at 11 with 50% NaOH in H2O. After 1 h, an additional portion of benzyl chloroformate (2 mL, 14 mmol) was added. After 30 min, the solution was extracted with Et2O (3×100 mL). The aqueous layer was brought to pH 2 with concentrated HCl and extracted with EtOAc (3×200 mL). The combined EtOAc extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure to give 18.9 g (96%) of the desired product as a thick oil. The material was used without further purification. LC-MS: RT=9.250 min; [M+H]+=421.1.
Quantity
10 g
Type
reactant
Reaction Step One
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Quantity
125 mL
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solvent
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0 (± 1) mol
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reactant
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14 mL
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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2 mL
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reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
desired product
Yield
96%

Synthesis routes and methods II

Procedure details

2-Pyrazinecarboxylic acid (2.15 g, 17.32 mmol) is placed in a hydrogenation bottle containing water (100 mL), sodium bicarbonate (1.45 g, 17.32 mmol) and palladium black (500 mg). The bottle is placed under hydrogen (40 p.s.i.) for 60 hours, filtered through celite and lyophilized. The residue is dissolved in water (25 mL), cooled to 0° C., and treated with sodium bicarbonate (3.78 g, 45.00 mmol) and benzyloxycarbonylchloride (6.25 mL, 41.60 mmol) in acetone (25 mL). After stirring 20 hours at ambient temperature, the acetone is removed in vacuo and the mixture is partitioned between methylene chloride (200 mL) and water (50 mL). The pH of the aqueous phase is adjusted to 2 with 1N HCl. The organic phase is washed with saline, dried over MgSO4, and concentrated in vacuo to give the title compound, MS (Cl, NH3) m/z 416 [M+NH4 ]+.
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
3.78 g
Type
reactant
Reaction Step Three
Quantity
6.25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
title compound
Name
NH3

Synthesis routes and methods III

Procedure details

Benzyl chloroformate (3.1 mL, 22 mmol, Aldrich) was added dropwise over a period of 5 min to a mixture of piperazine-2-carboxylic acid dihydrochloride (2.03 g, 10 mmol, Aldrich) and Na2CO3 (4.24 g, 40 mmol) in water (10 mL) with stirring at 0° C. The mixture was stirred at 0° C. for 1 h, 2N HCl (10 mL) was added and the mixture was extracted with EtOAc (3×40 mL). The combined organic extracts were washed with water (10 mL) and brine (20 mL), dried over Na2SO4, and filtered. The filtrate was evaporated in vacuo to give the title compound as a gum, which was used for the next step without additional purification. MS (ESI, pos. ion) m/e: 399 (M+l).
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
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Quantity
10 mL
Type
solvent
Reaction Step One
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10 mL
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title compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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